Bienvenue dans la boutique en ligne BenchChem!

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid

Lipophilicity XLogP3 Drug-likeness

3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1006435-17-1, PubChem CID is a heterocyclic building block of molecular formula C₁₀H₁₃N₃O₃ and molecular weight 223.23 g·mol⁻¹, featuring a 1H-pyrazole core substituted at the 3-position with an N-cyclopropylcarboxamide and at the N1-position with a propanoic acid side chain. This compound belongs to the pyrazole-propanoic acid class and is listed as a research chemical by multiple international suppliers including Biosynth, Fluorochem, Princeton BioMolecular Research, and Manchester Organics.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 1006435-17-1
Cat. No. B2886299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid
CAS1006435-17-1
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESC1CC1NC(=O)C2=NN(C=C2)CCC(=O)O
InChIInChI=1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15)
InChIKeyAKTILQYFZBPOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1006435-17-1): Physicochemical Baseline for Procurement Decisions


3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1006435-17-1, PubChem CID 19623564) is a heterocyclic building block of molecular formula C₁₀H₁₃N₃O₃ and molecular weight 223.23 g·mol⁻¹, featuring a 1H-pyrazole core substituted at the 3-position with an N-cyclopropylcarboxamide and at the N1-position with a propanoic acid side chain [1]. This compound belongs to the pyrazole-propanoic acid class and is listed as a research chemical by multiple international suppliers including Biosynth, Fluorochem, Princeton BioMolecular Research, and Manchester Organics . It is primarily utilized as a synthetic intermediate and fragment for medicinal chemistry campaigns, where the cyclopropylcarbamoyl moiety is a recognized pharmacophore found in clinical-stage kinase inhibitors such as BMS-582949 (p38α MAPK inhibitor) and AT9283 (multi-kinase inhibitor) [2][3].

Why Generic Substitution of 3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic Acid with Simpler Pyrazole-Propanoic Analogs Is Not Advisable


Generic substitution among pyrazole-propanoic acid derivatives is not viable because even seemingly conservative structural modifications produce large shifts in key physicochemical determinants of molecular recognition, solubility, and pharmacokinetic behavior [1]. The target compound carries three functional elements—the N1-propanoic acid chain, the 3-carboxamide, and the N-cyclopropyl substituent—whose combined influence on lipophilicity (XLogP3 = −0.2), topological polar surface area (TPSA = 84.2 Ų), and hydrogen-bonding capacity (2 HBD, 4 HBA) cannot be recapitulated by simple analogs [1]. Removal of the cyclopropyl group to give the unsubstituted carbamoyl analog (CAS 1006458-61-2) drops XLogP3 by 0.9 log units (to −1.1) and increases TPSA to 98.2 Ų, while the unsubstituted core scaffold 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) loses two H-bonding functional groups entirely (1 HBD, 3 HBA) [2][3]. The 3-bromo analog (CAS 1354706-32-3) shifts lipophilicity in the opposite direction (XLogP3 = +0.7) and eliminates one H-bond donor [4]. Downstream biological readouts are exquisitely sensitive to these physicochemical perturbations: for example, pyrazole-propanoic acid derivatives with sub-micromolar COX-1 inhibition (IC₅₀ = 0.014 µM) can lose activity entirely upon seemingly minor scaffold alterations, underscoring the non-interchangeability of this compound class [5].

Quantitative Differentiation Evidence for 3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1006435-17-1) Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Balanced Polarity Versus Carbamoyl, Unsubstituted, and Bromo Analogs

The target compound exhibits an XLogP3 of −0.2, placing it in an optimal intermediate lipophilicity window for oral bioavailability and aqueous solubility, whereas the closest carbamoyl analog (CAS 1006458-61-2) is substantially more hydrophilic (XLogP3 = −1.1), the unsubstituted scaffold (CAS 89532-73-0) is nearly identical in computed logP (−0.3) but lacks all hydrogen-bonding pharmacophore features, and the 3-bromo analog (CAS 1354706-32-3) is markedly more lipophilic (XLogP3 = +0.7) [1][2][3][4]. The XLogP3 difference of +0.9 between the target and the simple carbamoyl analog, and −0.9 versus the bromo analog, represents a >60-fold difference in computed octanol-water partition coefficient in each direction.

Lipophilicity XLogP3 Drug-likeness Permeability

Topological Polar Surface Area (TPSA): An Intermediate 84.2 Ų Differentiates from Both Minimal and High-Polarity Analogs

The target compound has a computed TPSA of 84.2 Ų, which is 14.0 Ų lower than the simple carbamoyl analog (TPSA = 98.2 Ų) and 29.1 Ų higher than both the unsubstituted scaffold and the 3-bromo analog (each TPSA = 55.1 Ų) [1][2][3][4]. A TPSA below 140 Ų is generally associated with good oral absorption, while a TPSA below 60–70 Ų is often correlated with blood-brain barrier penetration; at 84.2 Ų, the target compound occupies a middle ground that favors oral bioavailability while maintaining sufficient polarity to limit uncontrolled CNS penetration.

Topological Polar Surface Area TPSA Oral bioavailability Blood-brain barrier penetration

Hydrogen Bond Donor/Acceptor Profile: Dual HBD Capacity of the Target Compound Versus Single-HBD Analogs

The target compound possesses 2 hydrogen bond donors (carboxylic acid OH and cyclopropylcarbamoyl NH) and 4 hydrogen bond acceptors (carboxylic acid C=O, amide C=O, and two pyrazole N atoms), compared with 1 HBD / 3 HBA for both the unsubstituted scaffold (CAS 89532-73-0) and the 3-bromo analog (CAS 1354706-32-3) [1][2][3]. The simple carbamoyl analog (CAS 1006458-61-2) matches the target's HBD count (2) and HBA count (4) but differs in the steric and electronic nature of the carbamoyl NH substituent (H vs. cyclopropyl) [4]. The additional HBD in the target compound, relative to the unsubstituted and bromo analogs, provides an extra anchoring point for target protein hydrogen-bond interactions and increases aqueous solubility via additional water-bridged interactions.

Hydrogen bond donor Hydrogen bond acceptor Molecular recognition Solubility

Rotatable Bond Count: Conformational Flexibility Intermediate Between Rigid and Highly Flexible Analogs

The target compound contains 5 rotatable bonds, compared with 4 for the simple carbamoyl analog (CAS 1006458-61-2) and 3 for both the unsubstituted scaffold (CAS 89532-73-0) and the 3-bromo analog (CAS 1354706-32-3) [1][2][3][4]. The additional rotatable bond in the target compound arises from the cyclopropylcarbamoyl linkage (N–C(=O) bond plus the cyclopropyl ring attachment), providing greater conformational sampling capacity than the simpler analogs while remaining below the commonly cited threshold of ≤10 rotatable bonds associated with favorable oral bioavailability [5]. The cyclopropyl ring itself is conformationally constrained, partially offsetting the entropic penalty of the additional rotatable bond.

Rotatable bonds Conformational entropy Ligand efficiency Oral bioavailability

Vendor-Supplied Purity Specification: ≥95% Purity with Multi-Supplier Availability as a Procurement Differentiator

The target compound is available from multiple independent suppliers with a minimum stated purity of ≥95% (CymitQuimica, Building Block/BOC Sciences) . In contrast, the unsubstituted scaffold 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) carries GHS hazard classifications (H302, H315, H319, H335) for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation, which are not flagged for the target compound in available safety data [1]. The multi-supplier landscape for the target compound—including Biosynth, Fluorochem, Princeton BioMolecular Research, and Manchester Organics—reduces single-source procurement risk .

Purity Quality control Supply chain Reproducibility

Cyclopropyl Group Contribution: Class-Level Evidence for Enhanced Metabolic Stability and Conformational Restriction

While direct comparative metabolic stability data for the target compound versus its closest analogs are not available in the published literature, the cyclopropylcarbamoyl substructure is a well-precedented motif in clinical-stage kinase inhibitors (e.g., BMS-582949, AT9283) where the N-cyclopropyl substitution was rationally introduced to replace N-methoxy or N–H groups specifically to improve metabolic stability, increase biological activity, and reduce plasma clearance [1][2]. The broader cyclopropyl fragment literature demonstrates that cyclopropyl rings can diminish oxidative metabolism by CYP450 enzymes, increase drug half-life, and conformationally restrict adjacent functional groups to reduce the entropic penalty of binding [3][4]. In the target compound, the cyclopropyl ring on the 3-carboxamide constrains the orientation of the amide NH and the pyrazole ring, providing a defined pharmacophore geometry that is absent in the simple unsubstituted carbamoyl analog (CAS 1006458-61-2). Users should note that this is class-level inference; direct experimental comparative data (e.g., intrinsic clearance in human liver microsomes) between the target compound and its analogs have not been identified in the public domain at the time of this analysis.

Cyclopropyl Metabolic stability CYP450 Conformational restriction Drug design

Optimal Research and Industrial Application Scenarios for 3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1006435-17-1)


Kinase Inhibitor Lead Generation Using the Cyclopropylcarbamoyl-Pyrazole Pharmacophore

The cyclopropylcarbamoyl-pyrazole substructure present in this compound is a validated kinase inhibitor pharmacophore, as evidenced by its incorporation into the clinical candidates BMS-582949 (p38α MAPK inhibitor) and AT9283 (multi-kinase inhibitor targeting Aurora A/B, JAK2/3, and Abl) [1][2]. The target compound provides this pharmacophore pre-assembled with a propanoic acid handle at the N1 position, enabling rapid diversification via amide coupling, esterification, or salt formation to explore kinase selectivity profiles . The intermediate lipophilicity (XLogP3 = −0.2) and TPSA (84.2 Ų) of this fragment are compatible with ATP-binding site occupancy while maintaining sufficient aqueous solubility for biochemical assay conditions .

Fragment-Based Lead Discovery (FBLD) with a Rule-of-Three-Compliant Scaffold

With a molecular weight of 223.23 Da, 2 hydrogen bond donors, and XLogP3 of −0.2, this compound is compliant with the Rule of Three (Ro3: MW ≤ 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3) commonly applied in fragment-based lead discovery [1]. The compound's 5 rotatable bonds and the conformational constraint imposed by the cyclopropyl ring provide a favorable balance of binding adaptability and low entropic penalty, while the carboxylic acid moiety offers a direct synthetic vector for fragment growing or linking strategies [2]. The availability from multiple suppliers at ≥95% purity supports the reproducibility requirements of fragment screening campaigns .

Anti-Inflammatory or Immuno-Oncology Target Exploration via Pyrazole-Propanoic Acid Derivatization

Pyrazole-propanoic acid derivatives have demonstrated activity against cyclooxygenase (COX) enzymes (e.g., sub-micromolar COX-1 inhibition, IC₅₀ = 0.014 µM for specific derivatives) and have been explored in patents covering inflammation, cancer, and immune disorders [1][2]. The target compound's cyclopropylcarbamoyl group distinguishes it from simple pyrazole-propanoic acid scaffolds by providing an additional hydrogen-bond donor and a metabolically shielded amide, which may confer selectivity advantages against specific targets within the COX, kinase, or HIF-prolyl hydroxylase families . The propanoic acid side chain can be elaborated into esters or amides to modulate tissue distribution and pharmacokinetics .

Chemical Biology Probe Development with a Defined Physicochemical Profile

The well-characterized physicochemical properties of this compound—XLogP3 = −0.2, TPSA = 84.2 Ų, 2 HBD, 4 HBA, 5 rotatable bonds, MW = 223.23—provide a predictable baseline for structure-activity relationship (SAR) studies, where each synthetic modification can be tracked against a known starting point [1]. The absence of reported GHS hazard classifications (in contrast to the unsubstituted scaffold 3-(1H-pyrazol-1-yl)propanoic acid, which carries H302/H315/H319/H335 warnings) simplifies laboratory handling for high-throughput chemistry and biology workflows [2]. The multi-supplier commercial availability reduces the risk of supply chain disruption during extended medicinal chemistry campaigns .

Quote Request

Request a Quote for 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.